![molecular formula C20H22FN3OS B6489583 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide CAS No. 392321-16-3](/img/structure/B6489583.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide
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Description
“N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide” is a chemical compound that belongs to the class of adamantane derivatives . It is a hybrid derivative of adamantane-1,3,4-thiadiazole . The adamantane moiety is a type of diamondoid, a class of carbon-based compounds that exhibit properties similar to diamond .
Synthesis Analysis
The synthesis of this compound involves the reaction of adamantane-1-carbohydrazide with the appropriate isothiocyanate . The resulting 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides are then cyclized to their 1,3,4-thiadiazole analogues using sulfuric acid at room temperature .Molecular Structure Analysis
The molecular structure of this compound has been determined at low temperature . The structures revealed that the orientation of the amino group is different in non-halogenated structures . The crystal structures show isostructural behavior with 1D supramolecular constructs .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by intra- and intermolecular interactions . The intermolecular interaction energies for different molecular pairs have been obtained using the PIXEL method . The relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions .Future Directions
Mechanism of Action
Target of Action
Adamantane-based derivatives are known for their diverse applications in the medical field . They are used as efficient therapies for the treatment of various pathological disorders .
Mode of Action
It is known that adamantane-based derivatives interact with their targets via noncovalent interactions . The structures of these compounds reveal that the orientation of the amino group is different in non-halogenated structures . In all three structures, the N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions .
Biochemical Pathways
1,3,4-thiadiazole-based drugs, which include oprea1_801734, are known to have diverse pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Pharmacokinetics
It is known that the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules .
Result of Action
It is known that adamantane-based derivatives are used as efficient therapies for the treatment of various pathological disorders , suggesting that they have significant therapeutic effects at the molecular and cellular level.
Action Environment
It is known that the bioavailability of adamantane-based derivatives, which include oprea1_801734, is modulated by their high lipophilicity . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the action of Oprea1_801734.
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYAPUVUQPXMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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